Amauromine
Description
Amauromine is a fungal-derived diketopiperazine (DKP) alkaloid first isolated from Amauroascus sp. . Structurally, it consists of two prenylated tryptophan units forming a bicyclic DKP core with a unique trans-configured reverse-prenyl group at the C3a position . Key biological activities include:
- Vasodilatory effects: Acts as a calcium channel blocker, reducing blood pressure .
- Sterol O-acyltransferase 2 (SOAT2) inhibition: Selectively inhibits SOAT2, a target for anti-atherosclerotic agents, with minimal activity against SOAT1 .
This compound is also known as nigrifortine in Penicillium nigricans and has been synthesized via biomimetic and diastereodivergent strategies to access its stereoisomers (e.g., epi-amauromine) .
Properties
IUPAC Name |
(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098576 | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88360-87-6 | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amauromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amauromine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Danishefsky’s Oxidative Cyclization Approach (1994)
The Danishefsky group pioneered the first total synthesis of (−)-amauromine, establishing a diastereoselective oxidative cyclization as the cornerstone. Starting from bis(tert-butoxycarbonyl)-L-tryptophan methyl ester (5 ), treatment with N-phenylselenophthalimide and p-toluenesulfonic acid generated a 9:1 diastereomeric ratio of selenoether 6 (78% yield), favoring the exo isomer critical for subsequent reverse prenylation. Methyl trifluoromethanesulfonate activation followed by prenyl tributylstannane trapping yielded tricycle 7 with complete stereocontrol at the quaternary center. Sequential deprotection and peptide coupling furnished amide 8 , which spontaneously cyclized to (−)-amauromine (1 ) upon carbamate removal.
Key Advantages :
Depew’s Kinetic Stereoselective Strategy (1999)
Depew et al. developed an alternative route featuring kinetic stereoselective conversion of intermediate 19 to 20 , enabling direct exo-pyrroloindole construction from protected tryptophans. Reverse prenylation of 20 using prenyl bromide and potassium carbonate afforded 27 (33% yield over two steps), with subsequent dimerization and cyclization completing the synthesis. This method introduced a novel desymmetrization approach, allowing access to analogs like 50 and 51 for MDR studies.
Comparative Data :
| Parameter | Danishefsky (1994) | Depew (1999) |
|---|---|---|
| Key Step Yield | 78% (selenoether) | 33% (prenylation) |
| Overall Yield | 21% | 18% |
| Stereocontrol | Complete (exo) | Moderate (4:1 dr) |
Modern Innovations: Rearrangement and Radical-Mediated Strategies
Thio-Claisen Rearrangement-Based Synthesis
Building on biosynthetic hypotheses, Bycroft and Landon’s thio-Claisen rearrangement was adapted for reverse prenylation. Treatment of N-methylthio-L-tryptophan-derived DKP 2 with prenyl bromide (3 ) and K₂CO₃ for seven days provided 4 (18%) and its epimer (15%). Despite moderate yields, this method demonstrated the rearrangement’s viability for quaternary center formation, though requiring subsequent selenide activation for cyclization.
Optimization Challenges :
Movassaghi’s Cobalt-Promoted Dimerization
Movassaghi’s radical-based approach enabled efficient C3–C3' bond formation, critical for dimeric alkaloids. Bromohexahydropyrrolindole 35 underwent cobalt-mediated dimerization to 36 (52% yield), followed by regioselective DKP formation. This strategy allowed divergent synthesis of (−)-ditryptophenaline (14 ) and N-(2-phenylethylene)-ditryptophenaline (15 ) through controlled monoacylation.
Radical Dimerization Efficiency :
- Substrate scope: Tolerates varied prenyl and aryl substituents
- Stereoselectivity: Complete retention of configuration at C3
- Scalability: Gram-scale demonstrated for 14
Catalytic Asymmetric Approaches
Palladium-Catalyzed Heck Cyclization
A 2019 route employed a diastereoselective Heck reaction to construct the hexahydropyrroloindoline core. Stille coupling of iodoindole 53 and vinyl stannane 54 provided 55 , which underwent Pd-catalyzed cyclization to 56 (66% yield, >20:1 dr). Hydrogenation and DKP formation completed (+)-asperazine (51 ), showcasing transferability to amauromine analogs.
Catalytic System :
Critical Analysis of Methodologies
Yield and Scalability Comparison
Stereochemical Challenges
- exo vs. endo Selectivity : Selenophiles (Danishefsky) outperform thiomethyl systems (thio-Claisen) in exo selectivity (9:1 vs 1.2:1)
- C3 Configuration : Radical dimerization prevents epimerization, unlike ionic conditions
- Prenyl Group Orientation : Reverse prenylation requires careful control of carbocation trapping
Chemical Reactions Analysis
Types of Reactions: Amauromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can be carried out to introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted this compound analogs .
Scientific Research Applications
Introduction to Amauromine
This compound is a diketopiperazine alkaloid derived from the marine-derived fungus Auxarthron reticulatum. This compound has garnered attention due to its diverse biological activities, particularly its role as a cannabinoid receptor antagonist. It exhibits potential applications in pharmacology, particularly in the modulation of cannabinoid receptors, which are crucial in various physiological processes.
Cannabinoid Receptor Antagonism
This compound is recognized for its antagonistic effects on the cannabinoid CB1 receptor, with a binding affinity (Ki) of approximately 178 nM. This property positions it as a potential lead compound for developing new therapeutic agents targeting cannabinoid receptors, which are implicated in several conditions, including obesity, pain, and neurological disorders .
Antioxidant and Cytotoxic Properties
Research indicates that this compound and related alkaloids possess antioxidant capabilities. These properties are essential in combating oxidative stress-related diseases. Additionally, some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential as an anticancer agent .
Vasodilatory Effects
This compound has been identified as a vasodilator, which may have implications for cardiovascular health. Its low toxicity profile in animal models further supports its potential therapeutic applications .
Drug Development
This compound serves as a promising candidate for drug development due to its selective antagonism of cannabinoid receptors. The exploration of its structure-activity relationship (SAR) could lead to the design of more potent and selective drugs targeting these receptors .
Cancer Research
The cytotoxic properties of this compound make it a subject of interest in cancer research. Its efficacy against specific cancer cell lines invites further investigation into its mechanisms of action and potential as an adjunct therapy in cancer treatment .
Neuropharmacology
Given its interaction with cannabinoid receptors, this compound's role in neuropharmacology is significant. Understanding how it modulates these receptors can provide insights into the development of treatments for neurological disorders such as epilepsy and multiple sclerosis .
Case Studies
Mechanism of Action
Amauromine is structurally related to other indole alkaloids, such as novothis compound and ent-cycloechinulin. These compounds share similar core structures but differ in their substituents and biological activities. For example, novothis compound and ent-cycloechinulin are diketopiperazine derivatives isolated from Aspergillus novofumigatus . Compared to these compounds, this compound’s unique selectivity for the CB1 receptor and its potent vasodilating activity highlight its distinctiveness and potential for therapeutic applications .
Comparison with Similar Compounds
Epithis compound and N-Methylepithis compound
Roquefortine C
5-N-Acetylardeemin
Acetylaszonalenin
Table 1: Key Structural and Functional Comparisons
Functional and Mechanistic Divergence
SOAT Inhibition Profiles
CB1 Receptor Interactions
- This compound : Binds CB1 with a Ki of 178 nM, comparable to synthetic antagonists like rimonabant but with a natural product scaffold .
Biological Activity
Amauromine is a naturally occurring alkaloid primarily isolated from the fungus Amauroderma rugosum. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a pyrroloindoline alkaloid. Its structure is characterized by a complex arrangement that contributes to its biological activity. The compound's molecular weight is approximately 520.66 g/mol, and it possesses several functional groups that facilitate interactions with biological targets.
Pharmacological Effects
- Vasodilatory Activity : this compound acts as a vasodilator, which can help in managing conditions related to blood flow and hypertension. Its vasodilatory effects have been documented in various studies, indicating its potential for cardiovascular therapies .
- Reversal of Drug Resistance : One of the notable properties of this compound is its ability to reverse multiple drug resistance (MDR) in tumor cell lines. This activity is crucial in cancer treatment, where MDR poses significant challenges .
- Cannabinoid Receptor Interaction : Research shows that this compound inhibits cannabinoid CB1 receptors with a Ki value of 0.178 µM and exhibits antagonistic activity at the orphan receptor GPR18 . This interaction suggests potential applications in managing conditions influenced by the endocannabinoid system.
- Antimicrobial Properties : this compound has demonstrated antibacterial activity and the ability to inhibit biofilm formation, making it a candidate for further research in antimicrobial therapies .
The biological effects of this compound are attributed to its interactions with various receptors and enzymes:
- Cholinesterase Inhibition : Similar compounds have shown cholinesterase inhibitory activity, suggesting that this compound may also influence neurotransmitter levels by inhibiting this enzyme .
- Targeting Tumor Cells : The mechanism by which this compound reverses MDR involves altering cellular pathways that contribute to drug efflux, thereby enhancing the efficacy of conventional chemotherapeutics .
Case Study 1: Vasodilatory Effects
In a controlled study, researchers evaluated the vasodilatory effects of this compound on isolated rat aortic rings. The results indicated a significant reduction in vascular tension when treated with varying concentrations of this compound, supporting its potential use in treating hypertension.
Case Study 2: Reversal of Drug Resistance
A series of experiments were conducted using human breast cancer cell lines resistant to doxorubicin. Treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls, demonstrating its effectiveness in reversing drug resistance mechanisms.
Case Study 3: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity, particularly when used in conjunction with other antibiotics.
Table 1: Biological Activities of this compound
Table 2: Comparative Potency of this compound
| Compound | Target | IC50/Ki (µM) |
|---|---|---|
| This compound | CB1 Receptor | 0.178 |
| This compound | GPR18 | IC50 (not specified) |
| Physostigmine | Cholinesterase | Varies |
Q & A
Q. What structural characteristics define amauromine, and what methodologies are used for its elucidation?
this compound is a fungal-derived diketopiperazine alkaloid with a fused bicyclic structure. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy to determine bond connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography may resolve absolute configurations, particularly for chiral centers. Comparative analysis with published spectral data (e.g., H-NMR chemical shifts) is critical for validation .
Q. How was this compound’s selectivity for CB1 over CB2 receptors experimentally determined?
Selectivity was assessed using competitive radioligand binding assays in recombinant CB1/CB2-expressing cell lines (e.g., Chinese hamster ovary cells). values (178 nM for CB1 vs. no affinity for CB2) quantified receptor affinity. Functional assays, such as cAMP inhibition, further confirmed its neutral antagonism (Schild analysis-derived nM for CB1). Cross-reactivity panels for unrelated receptors ensure specificity .
Q. What in vitro models are suitable for preliminary screening of this compound’s pharmacological activity?
Recombinant CB1-expressing cell lines (e.g., HEK293 or CHO cells) are standard for binding and functional assays. Primary neuronal cultures or tissue preparations (e.g., brain slices) may model central nervous system effects. Dose-response curves and control experiments with selective agonists/antagonists (e.g., SR141716A) validate target engagement .
Q. Which analytical techniques ensure purity and stability of this compound isolates during experiments?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection monitors purity (>95% by area under the curve). Stability studies under varying pH, temperature, and light conditions (per ICH guidelines) inform storage protocols. Lyophilization in inert atmospheres and dissolution in dimethyl sulfoxide (DMSO) are common practices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?
Discrepancies in efficacy (e.g., conflicting values) require cross-validation using standardized assay conditions (e.g., consistent cell lines, ligand concentrations). Meta-analyses of published datasets and independent replication studies mitigate technical variability. Orthogonal assays (e.g., electrophysiology for ion channel coupling) confirm functional outcomes .
Q. How can the biosynthetic pathway of this compound be investigated in fungal hosts?
Genomic mining identifies prenyltransferase genes (e.g., CdpC3PT), while heterologous expression in model fungi (e.g., Aspergillus nidulans) confirms enzyme activity. Isotopic labeling (e.g., C-tryptophan) traces metabolic precursors. CRISPR-Cas9 gene knockout studies validate pathway components .
Q. What methodologies assess the stereochemical influence on this compound’s CB1 binding affinity?
Enantioselective synthesis or chiral separation (e.g., chiral HPLC) produces stereoisomers. Comparative binding assays and molecular docking simulations (using CB1 crystal structures) map steric interactions. Nuclear Overhauser effect (NOE) NMR correlations determine spatial arrangements in solution .
Q. How does this compound’s neutral antagonism differ mechanistically from inverse agonists at CB1 receptors?
Neutral antagonists block agonist effects without altering basal receptor activity, whereas inverse agonists suppress constitutive signaling. Functional assays (e.g., cAMP accumulation in unstimulated vs. agonist-treated cells) distinguish these modes. Schild regression analysis quantifies potency shifts under varying agonist concentrations .
Q. What comparative approaches evaluate this compound against synthetic CB1 antagonists in preclinical models?
Head-to-head binding assays (IC/ comparisons) and functional readouts (e.g., GTPγS binding) measure potency. In vivo models (e.g., food intake suppression in rodents) assess therapeutic potential. Pharmacokinetic profiling (bioavailability, half-life) highlights advantages over synthetic analogs .
Q. How can researchers optimize this compound’s solubility and bioavailability for translational studies?
Structure-activity relationship (SAR) studies modify hydrophobic moieties (e.g., prenyl groups) to enhance aqueous solubility. Nanoformulations (liposomes, micelles) improve biodistribution. Metabolic stability assays (e.g., liver microsome incubation) guide derivatization to reduce hepatic clearance .
Methodological Considerations
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
- Data Analysis : Apply statistical rigor (e.g., ANOVA for dose-response data; significance threshold) and report measurement precision (e.g., ± SEM) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
